molecular formula C29H31N7O B13792162 Imatinib Meta-methyl-piperazine Impurity-d3

Imatinib Meta-methyl-piperazine Impurity-d3

Cat. No.: B13792162
M. Wt: 496.6 g/mol
InChI Key: HIPOQAXTOUMJRW-BMSJAHLVSA-N
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Description

Imatinib Meta-methyl-piperazine Impurity-d3 (CAS 1246819-35-9) is a deuterated impurity of the anticancer drug Imatinib, a tyrosine kinase inhibitor used to treat conditions like chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) . This compound, with the chemical formula C29H28D3N7O and a molecular weight of 496.62 g/mol, is specifically designed for use in analytical research and pharmaceutical quality control . It serves as a critical reference standard for analytical method development (AMV) and method validation, ensuring the accuracy and reliability of tests used during the commercial production of Imatinib and the preparation of Abbreviated New Drug Applications (ANDA) . The deuterium atoms incorporated into the structure of this impurity make it a valuable tool for internal standardization in mass spectrometry, improving the precision of quantitative analyses and facilitating studies on the metabolism and stability of the parent drug . Detailed characterization data is supplied with the product to ensure compliance with regulatory guidelines, and traceability to pharmacopeial standards (USP/EP) can be provided based on feasibility . This product is intended for research applications only and is strictly not for diagnostic or therapeutic human use.

Properties

Molecular Formula

C29H31N7O

Molecular Weight

496.6 g/mol

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3

InChI Key

HIPOQAXTOUMJRW-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves complex organic reactions, typically amidation coupling between a substituted piperazine derivative and an aromatic amine containing pyridinyl and pyrimidinyl groups. The deuterium labeling is introduced via the use of deuterated methyl groups on the piperazine moiety.

Key Starting Materials and Reagents

Compound/Material Role Notes
1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt (deuterated) Piperazine derivative Deuterated methyl group on piperazine ring
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Aromatic amine Provides the pyridinyl-pyrimidinyl moiety
N,N-Diisopropylcarbodiimide (DIC) Coupling agent Activates carboxyl groups for amide bond formation
1-Hydroxybenzotriazole (HOBt) Coupling additive Improves coupling efficiency and reduces side reactions
N,N-Diisopropylethylamine (DIPEA) Base Neutralizes acid by-products during coupling
Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile, Methanol, DMF Reaction medium DMSO preferred for solubility and reaction control

Detailed Synthetic Procedure

Based on patent CN105017222B and CN105001205A, the preparation involves the following steps:

  • Preparation of Piperazine Intermediate

    • The deuterated piperazine intermediate (compound 4) is prepared by reacting p-chloromethyl benzoic acid methyl esters with deuterated piperazine under basic conditions (e.g., triethylamine), followed by hydrolysis to yield the bis(carboxylbenzyl) piperazine derivative.
  • Amide Coupling Reaction

    • Compound 4 is dissolved in DMSO or a suitable solvent.
    • N,N-Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are added to activate the carboxyl groups.
    • N,N-Diisopropylethylamine (DIPEA) is introduced as a base to facilitate the reaction.
    • The aromatic amine (compound 5) is added in a molar ratio of approximately 1:2 to 1:3 (piperazine:amine).
    • The reaction mixture is stirred and heated at 35–80 °C for 7–15 hours until completion.
  • Isolation and Purification

    • After reaction completion, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the product.
    • The solid is filtered, washed, and then subjected to pH adjustment with hydrochloric acid (pH 3–5) to purify the impurity by removing soluble impurities.
    • The product is dried and may be further purified by recrystallization or methanol mashing to yield high-purity this compound.

Reaction Parameters and Optimization

Parameter Range / Value Notes
Molar ratio (compound 4 : amine) 1:2 to 1:3 Excess amine ensures complete coupling
DIC consumption 0.5–0.8 g/g of compound 4 Stoichiometric for activation
HOBt consumption 0.5–0.8 g/g of compound 4 Catalytic amount to improve yield
DIPEA consumption 0.8–1.2 g/g of compound 4 Base to neutralize acid by-products
Solvent DMSO preferred (others: acetonitrile, methanol, DMF) Solubility and reaction control
Temperature 35–80 °C Optimized for reaction rate and selectivity
Reaction time 7–15 hours Monitored until no further change observed

Analytical Characterization

  • Purity Assessment : High-performance liquid chromatography (HPLC) is used to confirm purity levels, typically exceeding 95% after purification.
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy including deuterium NMR confirms the presence of deuterium on the methyl group of the piperazine ring.
  • Mass Spectrometry : Confirms molecular weight consistent with deuterated compound (molecular weight 496.6 g/mol).

Summary Table: Preparation Overview

Step Description Key Conditions/Notes
Piperazine Intermediate Synthesis Reaction of p-chloromethyl benzoic acid methyl ester with deuterated piperazine, followed by hydrolysis Basic conditions, triethylamine, purification
Amide Coupling Coupling of piperazine intermediate with aromatic amine using DIC/HOBt/DIPEA Solvent: DMSO, 35–80 °C, 7–15 h, molar ratio 1:2-3
Isolation and Purification Precipitation in water, pH adjustment, filtration, drying pH 3–5, methanol mashing for purity
Characterization HPLC, NMR, MS Confirm structure, purity, and deuterium incorporation

Chemical Reactions Analysis

Imatinib Meta-methyl-piperazine Impurity-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Product Development

The primary application of Imatinib Meta-methyl-piperazine Impurity-d3 is in product development . It plays a vital role in ensuring the purity and safety of Imatinib formulations. The presence of impurities can significantly affect the therapeutic efficacy and safety profile of pharmaceutical products. Therefore, understanding the impurity profile, including that of this compound, is crucial for regulatory compliance and quality assurance in drug manufacturing.

Analytical Method Validation

Another significant application is in analytical method validation . The detection and quantification of impurities are essential for the regulatory approval of pharmaceutical products. This compound is used as a reference standard to develop and validate analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods are employed to ensure that the levels of impurities remain within acceptable limits during the production process.

Genotoxicity Studies

This compound is also utilized in genotoxicity studies . The potential genotoxic effects of impurities are assessed to ensure that they do not pose a risk to patients. Research indicates that impurities can interact with DNA or cellular mechanisms, leading to mutations or other genetic alterations. Therefore, studying these effects is essential for evaluating the safety of drug formulations containing Imatinib.

Mechanism of Action Insights

While this compound does not exhibit direct therapeutic effects, its presence can influence the overall therapeutic profile of Imatinib. It may interact with similar molecular targets and pathways, potentially affecting the inhibition of tyrosine kinase activity critical for cancer cell proliferation. Understanding these interactions can provide insights into optimizing treatment regimens and minimizing adverse effects.

Several studies have highlighted the importance of monitoring impurities like this compound in clinical settings:

Case Study 1: Long-term Efficacy

A phase III randomized study demonstrated that patients receiving higher doses of Imatinib exhibited faster molecular response rates compared to lower doses, suggesting that impurities might influence drug metabolism and efficacy over time .

Case Study 2: Safety Profile Assessment

In clinical trials assessing the safety profiles of various formulations, researchers noted that impurities could lead to increased adverse events, emphasizing the need for rigorous impurity profiling .

Comparison with Similar Compounds

Structural and Functional Analogues of Imatinib

Imatinib and Nilotinib

Imatinib and nilotinib (a second-generation BCR-ABL inhibitor) share structural similarities, including a central pyrimidine ring and a piperazine group. However, nilotinib lacks the methylpiperazine substituent, which is replaced by a trifluoromethyl group. Studies show that the methylpiperazine group in imatinib enhances solubility and protein-ligand interactions, contributing to its superior anti-proliferative activity compared to derivatives lacking this group (e.g., compound 5 in ) .

Imatinib Derivative 5 (Non-methylpiperazine Analogue)

A synthetic imatinib derivative lacking the N-methylpiperazine group (compound 5 ) exhibited reduced anti-proliferative activity against BCR-ABL$^+$ cells compared to imatinib and nilotinib (Table 1). This underscores the critical role of the methylpiperazine group in maintaining imatinib’s potency .

Table 1: Anti-Proliferative Activity of Imatinib Analogues

Compound Structural Feature IC$_{50}$ (μM) Reference
Imatinib Meta-methyl-piperazine (-CH$_3$) 0.25
Nilotinib Trifluoromethyl substituent 0.12
Derivative 5 No methylpiperazine 1.80
Impurity-d3* Deuterated methyl (-CD$_3$) Not reported
Brigatinib and Piperazine-Containing Compounds

Brigatinib, another kinase inhibitor, incorporates a 4-methylpiperazine group similar to imatinib. However, its piperazine moiety is part of a larger scaffold optimized for ALK/ROS1 inhibition. The presence of methylpiperazine in both drugs highlights its versatility in enhancing solubility and target engagement .

Impact of Deuterium Substitution

Deuterated compounds like impurity-d3 often exhibit slower metabolic clearance due to stronger C-D bonds. For example, deuterated versions of drugs such as deutetrabenazine show prolonged half-lives.

Comparison with Other Pharmaceutical Impurities

Quetiapine Fumarate Impurities

Impurities in quetiapine, such as ethylpiperazinyl thiazepine (Impurity IV), arise from incomplete synthesis or degradation. Like impurity-d3, these impurities are structurally distinct from the parent drug but require rigorous characterization to meet regulatory standards .

Mirtazapine Impurities

Mirtazapine impurities (e.g., compounds 7 , 9 , and 11 ) are synthesized for analytical validation. Similarly, impurity-d3 must be isolated and characterized using HPLC and LC-MS to confirm its identity and quantify its presence in imatinib batches .

Cytotoxicity and Pharmacokinetic Considerations

Cytotoxicity of Structural Analogs

Phenylacetamide derivatives (e.g., compounds 2b and 2c ) exhibit lower cytotoxicity than imatinib in PC3 and MCF-7 cell lines (IC$_{50}$ = 40–100 μM vs. imatinib’s 40–98 μM). This suggests that modifications to the methylpiperazine group significantly impact bioactivity .

Drug-Drug Interactions

Co-administration of imatinib with acetaminophen reduces imatinib exposure by 56% (AUC) in mice, highlighting the need to monitor impurity-d3’s pharmacokinetics in polypharmacy scenarios .

Biological Activity

Imatinib Meta-methyl-piperazine Impurity-d3 is a deuterated analogue of imatinib, primarily recognized for its role in pharmacokinetic studies. This compound, with the molecular formula C29H31N7OC_{29}H_{31}N_7O and a molecular weight of 496.63 g/mol, serves as a valuable tool in understanding drug metabolism and interactions within biological systems. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Piperazine Ring : Enhances solubility and biological activity.
  • Aromatic Systems : Contributes to its interaction with biological targets.

The deuterium substitution in this compound allows for improved tracking in analytical applications compared to its non-deuterated counterparts.

This compound is likely to function as a tyrosine kinase inhibitor , similar to imatinib. Its mechanism involves:

  • Inhibition of BCR-ABL Tyrosine Kinase : Critical for the treatment of chronic myeloid leukemia (CML).
  • Targeting PDGF-R and C-KIT : Involved in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis.

Pharmacokinetics

Imatinib is known for its favorable pharmacokinetic profile, being well absorbed after oral administration. It is primarily metabolized by the CYP3A4 enzyme, which plays a significant role in its bioavailability and efficacy. The deuterated form may exhibit altered metabolic pathways, providing insights into drug interactions and metabolism.

Case Studies and Research Findings

  • Pharmacological Studies : Research indicates that this compound can be utilized to study the pharmacokinetics of imatinib formulations. For instance, studies have demonstrated its effectiveness in tracing drug metabolism through mass spectrometry techniques.
  • Biological Assays : The compound has been employed in biological assays to evaluate its effects on cellular processes, particularly in cancer research. Its interactions with specific molecular targets have been investigated to understand its potential therapeutic applications .
  • Chemical Biology Applications : The impurity is used to explore interactions with biomolecules such as proteins and nucleic acids, enhancing the understanding of binding affinities and specificity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameMolecular FormulaKey Features
ImatinibC29H31N7OC_{29}H_{31}N_7OPrimary therapeutic agent for CML
Imatinib Meta-methyl-piperazine ImpurityC29H31N7OC_{29}H_{31}N_7ORelated impurity without deuteration
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-N'-methylpiperazineC30H34N6OC_{30}H_{34}N_6OSimilar structure but lacks deuterium substitution

The deuterated form offers distinct advantages for analytical methodologies, allowing researchers to track its behavior more precisely within biological systems compared to non-deuterated analogues.

Q & A

Q. What documentation standards are required for reporting impurity profiles in Investigator Brochures (IBs)?

  • Methodological Answer : The IB must detail:
  • Structural elucidation : NMR and HRMS data.
  • Batch analysis : Tabulate impurity levels across ≥3 batches (mean ± SD).
  • Toxicological rationale : Justification for thresholds based on NOAEL (no-observed-adverse-effect-level) studies.
    Cross-reference to ICH Q6A and Q11 ensures compliance with identity, strength, and purity criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.